molecular formula C31H31ClN2O3 B440707 10-[(4-chlorophenyl)acetyl]-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 352690-98-3

10-[(4-chlorophenyl)acetyl]-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B440707
CAS No.: 352690-98-3
M. Wt: 515g/mol
InChI Key: CTKYMRBYNSQVIF-UHFFFAOYSA-N
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Description

10-[(4-chlorophenyl)acetyl]-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a dimethyl-tetrahydrobenzo[b][1,4]benzodiazepinone core.

Preparation Methods

The synthesis of 10-[(4-chlorophenyl)acetyl]-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The starting materials typically include 4-chlorophenylacetic acid and 4-ethoxybenzaldehyde. The synthetic route can be summarized as follows:

    Condensation Reaction: The 4-chlorophenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 4-ethoxybenzaldehyde in the presence of a base such as pyridine to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization in the presence of a suitable catalyst, such as piperidine, to form the benzodiazepine core.

    Reduction: The resulting benzodiazepine is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

10-[(4-chlorophenyl)acetyl]-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-[(4-chlorophenyl)acetyl]-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: It is studied for its potential biological activities, including its interaction with various receptors in the central nervous system.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 10-[(4-chlorophenyl)acetyl]-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Similar compounds to 10-[(4-chlorophenyl)acetyl]-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used primarily for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

What sets this compound apart is its unique structural features, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

352690-98-3

Molecular Formula

C31H31ClN2O3

Molecular Weight

515g/mol

IUPAC Name

5-[2-(4-chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H31ClN2O3/c1-4-37-23-15-11-21(12-16-23)30-29-25(18-31(2,3)19-27(29)35)33-24-7-5-6-8-26(24)34(30)28(36)17-20-9-13-22(32)14-10-20/h5-16,30,33H,4,17-19H2,1-3H3

InChI Key

CTKYMRBYNSQVIF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CC5=CC=C(C=C5)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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